1-(5-fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine
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Overview
Description
1-(5-fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine is an organic compound that belongs to the class of amines It features a thienyl group substituted with a fluorine atom and a methoxybenzyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group can be synthesized through the halogenation of thiophene, followed by substitution with a fluorine atom.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thienyl intermediate.
Formation of the Methanamine Backbone:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom in the thienyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to various substituted thienyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(5-fluoro-2-thienyl)-N-(3-methoxyphenyl)methanamine: Similar structure but with a phenyl group instead of a benzyl group.
1-(5-chloro-2-thienyl)-N-(3-methoxybenzyl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1-(5-fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine is unique due to the specific combination of the thienyl, fluorine, and methoxybenzyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C13H15ClFNOS |
---|---|
Molecular Weight |
287.78 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H14FNOS.ClH/c1-16-11-4-2-3-10(7-11)8-15-9-12-5-6-13(14)17-12;/h2-7,15H,8-9H2,1H3;1H |
InChI Key |
FIQMFMOWVCPLEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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